4-甲基-2-(3-噻吩基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

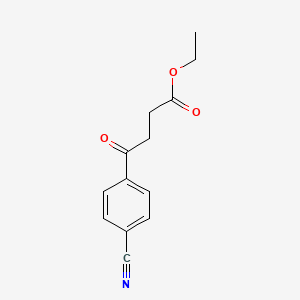

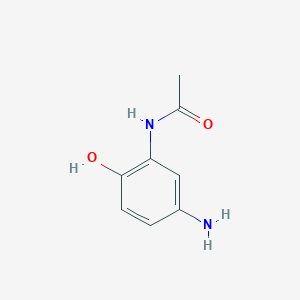

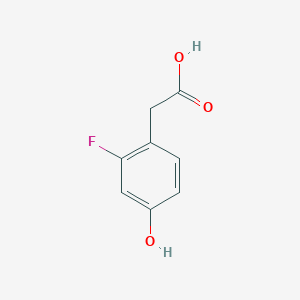

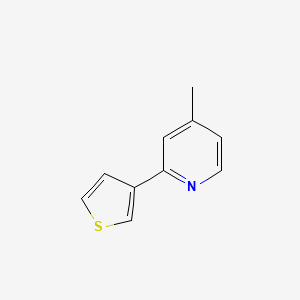

4-Methyl-2-(3-thienyl)pyridine is a chemical compound with the molecular formula C10H9NS. It has a molecular weight of 175.25 .

Molecular Structure Analysis

The InChI code for 4-Methyl-2-(3-thienyl)pyridine is 1S/C10H9NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h2-7H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

4-Methyl-2-(3-thienyl)pyridine is a white solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.科学研究应用

合成和配体形成

- 4-甲基-2-(3-噻吩基)吡啶及其衍生物已被合成并表征用于各种应用。例如,一项研究报告了具有不同烷基链长的衍生物的合成,并讨论了它们的核磁共振 (NMR) 和电子光谱特性,表明它们在化学中具有多种应用潜力 (Wang、Pappalardo 和 Keene,1995 年)。

- 另一项研究探索了噻吩并[2,3-b]吡啶的区域选择性溴化,展示了其作为药物发现研究中构建模块的潜力 (Lucas、Moore、Donald 和 Hawkins,2015 年)。

光学和电子性质

- 已经对 4-甲基-2-(3-噻吩基)吡啶衍生物的光学性质进行了研究,研究重点是新化合物的理论和实验分析 (Zhao,2005 年)。

- 已经研究了用取代的噻吩基吡啶合成的环金属化铂配合物的合成和发光特性,提供了对其光致发光和电子吸收光谱的见解 (Kozhevnikov 等人,2009 年)。

在药物发现和光物理学中的潜力

- 4-甲基-2-(3-噻吩基)吡啶的一些衍生物已被评估为潜在的抗肿瘤化合物,重点关注它们在不同溶剂和脂质膜中的荧光特性 (Carvalho 等人,2013 年)。

- 已经探索了 4-甲基-2-(3-噻吩基)吡啶在合成偶氮吡唑并[1,5-a]嘧啶-噻吩并[2,3-b]吡啶衍生物及其作为分散染料的应用中的作用,表明其在纺织工业中的用途 (Ho,2005 年)。

催化和化学反应

- 该化合物已用于创新的催化方法,例如吡啶的 C-3/5 甲基化,展示了其在有机合成和药物发现过程中的多功能性 (Grozavu 等人,2020 年)。

- 研究还集中在与吡啶硫酮衍生物的反应以合成噻吩并[2,3-b]吡啶和相关化合物,阐明了其在开发新化学实体中的应用 (Attaby,1997 年)。

生物医学研究

- 4-甲基-2-(3-噻吩基)吡啶已在尼古丁乙酰胆碱受体配体的背景下进行了研究,显示出在认知增强和认知障碍治疗中的潜力 (Lin 等人,1997 年)。

作用机制

Target of Action

4-Methyl-2-(3-thienyl)pyridine is a complex compound that is part of the thiazole family . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Mode of Action

Thiazole derivatives, which 4-methyl-2-(3-thienyl)pyridine is a part of, are known to interact with various biological targets due to their structural similarity to dna bases such as adenine and guanine . This allows them to interfere with various biological processes, leading to their diverse biological effects .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, they can act as antioxidants, interfering with oxidative stress pathways, or as antimicrobials, disrupting the growth and reproduction of microorganisms .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of compounds like 4-methyl-2-(3-thienyl)pyridine, is known for its mild and functional group tolerant reaction conditions, leading to relatively stable and readily prepared compounds .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of compounds like 4-methyl-2-(3-thienyl)pyridine, is known for its environmentally benign nature .

属性

IUPAC Name |

4-methyl-2-thiophen-3-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYVUBQZJAYOOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305605 |

Source

|

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56421-81-9 |

Source

|

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。